6-Bromo-5-methoxypyridine-3-carboxamide chemical structure and properties
6-Bromo-5-methoxypyridine-3-carboxamide chemical structure and properties
Technical Monograph: 6-Bromo-5-methoxypyridine-3-carboxamide
Part 1: Executive Summary
6-Bromo-5-methoxypyridine-3-carboxamide is a high-value heterocyclic scaffold extensively utilized in modern medicinal chemistry. Characterized by its trisubstituted pyridine core, this compound serves as a critical "linchpin" intermediate. It features three distinct vectors for chemical diversification: the 6-bromo handle for transition-metal catalyzed cross-couplings, the 5-methoxy group for electronic modulation (H-bond acceptance), and the 3-carboxamide moiety, which frequently acts as a key pharmacophore interacting with kinase hinge regions or enzymatic active sites (e.g., NNMT, mGluR5).
This guide delineates the structural properties, validated synthetic pathways, and reactivity profiles of this compound, designed to support researchers in optimizing lead generation and hit-to-lead campaigns.
Part 2: Chemical Identity & Physicochemical Profile
Nomenclature & Identification
-
IUPAC Name: 6-Bromo-5-methoxypyridine-3-carboxamide
-
Common Synonyms: 6-Bromo-5-methoxynicotinamide; 2-Bromo-3-methoxy-5-carbamoylpyridine
-
CAS Number (Acid Precursor): (6-Bromo-5-methoxynicotinic acid)[1][2]
-
Molecular Formula: C₇H₇BrN₂O₂
-
Molecular Weight: 231.05 g/mol
Structural Analysis
The molecule is defined by a specific substitution pattern that balances steric bulk and electronic character:
-
Position 3 (Carboxamide): Acts as a hydrogen bond donor (NH₂) and acceptor (C=O). In kinase inhibitors, this often mimics the adenine ring of ATP.
-
Position 5 (Methoxy): An electron-donating group (EDG) that increases electron density on the ring, modulating the pKa of the pyridine nitrogen. It also serves as a weak H-bond acceptor.
-
Position 6 (Bromine): An electron-withdrawing group (EWG) and an excellent leaving group. It is positioned ortho to the pyridine nitrogen and ortho to the methoxy group, making it highly reactive toward oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution (
).
Physicochemical Properties (Calculated)
| Property | Value | biological Implication |
| LogP (cLogP) | ~0.8 - 1.2 | Favorable for oral bioavailability; falls within Lipinski's Rule of 5. |
| TPSA | ~68 Ų | Good membrane permeability (typically <140 Ų). |
| H-Bond Donors | 2 (Amide NH₂) | Critical for target engagement (e.g., backbone interactions). |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, OMe) | Facilitates water solubility and receptor binding. |
| pKa (Pyridine N) | ~2.5 - 3.5 | Reduced basicity due to the electron-withdrawing Br and Amide, despite OMe donation. |
Part 3: Synthetic Pathways
The synthesis of 6-bromo-5-methoxypyridine-3-carboxamide requires careful regiocontrol to ensure the bromine and methoxy groups are installed in the correct 6,5-relationship relative to the 3-amide.
Primary Synthetic Route: Functionalization of 5-Hydroxynicotinic Acid
This route is preferred for its scalability and the availability of starting materials. It leverages the directing effects of the hydroxyl group to install the bromine regioselectively.
Step-by-Step Protocol:
-
Bromination: Treat 5-hydroxynicotinic acid with bromine (
) in acetic acid or water. The hydroxyl group (EDG) directs the electrophilic bromine to the ortho position (Position 6), which is also activated by the pyridine nitrogen but less sterically hindered than position 4. -
Methylation: The resulting 6-bromo-5-hydroxynicotinic acid is treated with methyl iodide (
) and a base ( ) in DMF. This typically methylates both the carboxylic acid (forming the ester) and the phenol (forming the methoxy). -
Selective Hydrolysis (Optional): If the ester is formed, mild hydrolysis (LiOH, THF/H₂O) yields 6-bromo-5-methoxynicotinic acid (CAS 1256810-07-7).
-
Amidation: The acid is converted to the primary amide using standard coupling reagents (e.g., HATU,
, DIPEA) or via the acid chloride (SOCl₂, then ).
Visualization of Synthesis (Graphviz)
Caption: Regioselective synthesis starting from 5-hydroxynicotinic acid. The key regiocontrol step is the bromination ortho to the hydroxyl group.
Part 4: Reactivity & Medicinal Chemistry Applications
Reactivity Profile
The 6-bromo position is the "warhead" for chemical elaboration.
-
Suzuki-Miyaura Coupling: The C-Br bond is highly activated for Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This allows the installation of biaryl systems common in drug scaffolds.
-
Conditions:
, , Dioxane/Water, 90°C.
-
-
Buchwald-Hartwig Amination: The 6-position is susceptible to amination due to the electron-deficient nature of the pyridine ring (further enhanced by the amide).
-
Conditions:
, Xantphos, , Toluene, 100°C.
-
- Displacement: Strong nucleophiles (alkoxides, thiols, amines) can directly displace the bromine, especially if the pyridine nitrogen is protonated or activated.
Biological Relevance
This scaffold is frequently observed in inhibitors targeting:
-
Nicotinamide N-methyltransferase (NNMT): Analogs of 6-methoxynicotinamide are potent inhibitors. The 6-bromo group allows for the extension of the molecule into hydrophobic pockets of the enzyme.
-
Kinases: The 3-carboxamide motif mimics the adenine hinge-binding region. The 5-methoxy group often points toward the solvent front or interacts with the gatekeeper residue.
-
mGluR5 (Metabotropic Glutamate Receptor 5): Pyridine carboxamides are known negative allosteric modulators (NAMs).
Reactivity Map (Graphviz)
Caption: Divergent synthesis capabilities from the core scaffold. Blue arrows indicate transition-metal catalysis; Red indicates nucleophilic substitution.
Part 5: Experimental Protocols
Protocol A: Preparation of 6-Bromo-5-methoxypyridine-3-carboxamide (from Acid)
Note: This protocol assumes the use of the commercially available acid precursor.
-
Activation: Charge a round-bottom flask with 6-bromo-5-methoxynicotinic acid (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Chlorination: Add oxalyl chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic amount of DMF (2-3 drops). Stir at room temperature for 2 hours until gas evolution ceases.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude acid chloride (yellow solid).
-
Amidation: Re-dissolve the residue in anhydrous THF. Cool to 0°C.
-
Addition: Slowly add aqueous ammonia (28%, excess) or a solution of ammonia in dioxane.
-
Workup: Stir for 1 hour. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (MeOH/DCM gradient).
Safety & Handling
-
Hazards: The compound is an irritant. Precursors (oxalyl chloride, bromine) are corrosive and toxic.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all synthesis steps in a fume hood.
Part 6: References
-
Sigma-Aldrich. Product Specification: 6-Bromo-5-methoxypyridine-3-carboxylic acid (CAS 1256810-07-7).[2]Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Methoxynicotinamide (Analogous Scaffold).Link
-
ChemicalBook. 6-Bromo-5-methoxypicolinic acid (Isomer Reference).Link
-
MedChemExpress. JBSNF-000088 (6-Methoxynicotinamide) NNMT Inhibitor Data.Link
-
BLD Pharm. 6-Bromo-5-methoxypyridine-3-carbaldehyde (Precursor CAS 1256833-92-7).[1]Link
